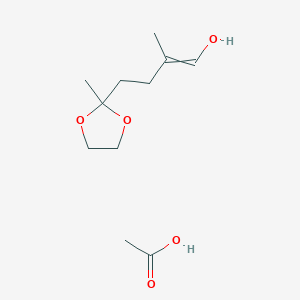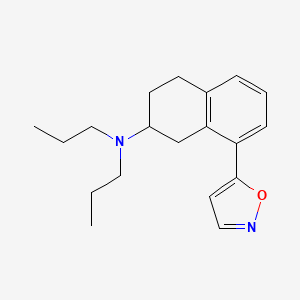
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- is an organic compound that belongs to the class of naphthalenamines. These compounds are characterized by the presence of a naphthalene ring system and an amine group. The specific structure of this compound includes a tetrahydro naphthalene ring, an isoxazole ring, and dipropylamine substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Naphthalene Ring Functionalization: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Amine Substitution: Introduction of the dipropylamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthalenes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Interference: Disrupting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
Naphthalenamines: Compounds with similar naphthalene and amine structures.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Dipropylamines: Compounds with dipropylamine substituents.
Uniqueness
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
143918-77-8 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
8-(1,2-oxazol-5-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C19H26N2O/c1-3-12-21(13-4-2)16-9-8-15-6-5-7-17(18(15)14-16)19-10-11-20-22-19/h5-7,10-11,16H,3-4,8-9,12-14H2,1-2H3 |
InChIキー |
OAPKLRKDZATNCA-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
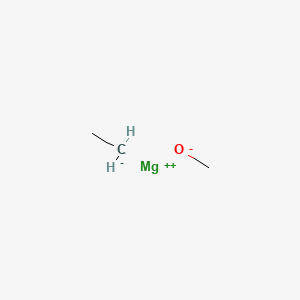
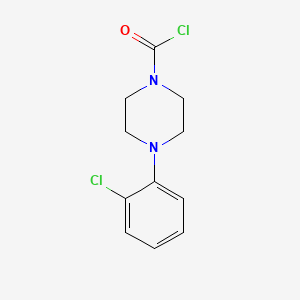
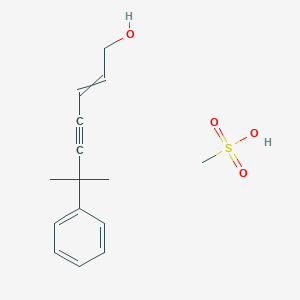
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
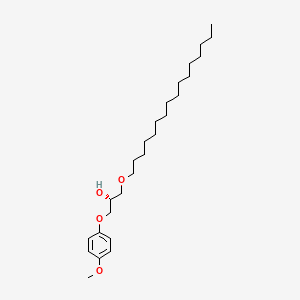
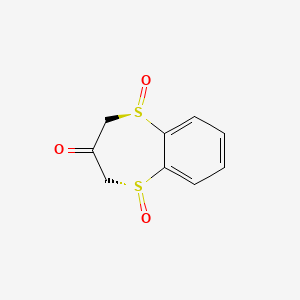
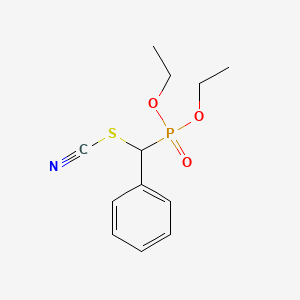
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
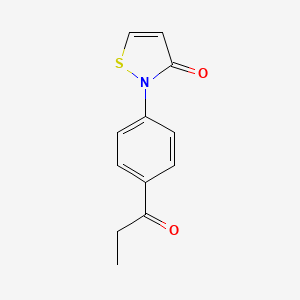
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
